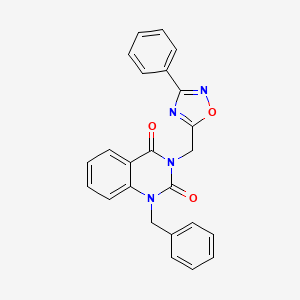
1-benzyl-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-benzyl-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione” is a complex organic compound. It contains a quinazoline-2,4-dione core, which is a bicyclic system consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring. The 1-benzyl and 3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl) groups are substituents on this core.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinazoline-2,4-dione core, followed by the addition of the substituents through various organic reactions.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinazoline-2,4-dione core would contribute to the rigidity of the molecule, while the substituents would likely influence its overall shape and properties.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The quinazoline-2,4-dione core is likely to be relatively stable, but the substituents may be reactive under certain conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1-benzyl-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione and related compounds have been extensively studied for their unique chemical properties and synthesis methods. For instance, Gorelik et al. (1971) explored the formation of hydroquinones and their subsequent conversion into quinones, demonstrating the reactivity of similar compounds in chemical synthesis (Gorelik et al., 1971). Additionally, Gupta et al. (2008) investigated the synthesis and physicochemical properties of quinazolinone derivatives, providing insights into the structure and reactivity of these compounds (Gupta et al., 2008).
Antimicrobial Activity
Compounds related to 1-benzyl-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione have been evaluated for their antimicrobial properties. Gupta et al. (2008) found that certain quinazolinone derivatives exhibited significant antibacterial and antifungal activities, suggesting potential applications in combating microbial infections (Gupta et al., 2008).
Catalytic Synthesis
Research by Gharib et al. (2013) and Wu et al. (2010) on the catalytic synthesis of quinazoline derivatives highlights the importance of these compounds in green chemistry. These studies provide a framework for synthesizing complex heterocyclic compounds using environmentally friendly methods (Gharib et al., 2013); (Wu et al., 2010).
Analgesic and Anti-inflammatory Activities
Dewangan et al. (2016) explored the analgesic and anti-inflammatory activities of oxadiazole derivatives linked to the quinazolinone ring. Their findings indicate the potential of these compounds in developing new therapeutic agents for pain and inflammation (Dewangan et al., 2016).
Multicomponent Reactions
The work of Ren et al. (2015) on multicomponent reactions involving quinazoline derivatives showcases the versatility of these compounds in complex chemical syntheses. Their research contributes to the development of efficient synthesis methods for heterocyclic compounds (Ren et al., 2015).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with care to avoid exposure.
Direcciones Futuras
The study of such complex organic compounds is crucial for the development of new drugs and materials. Future research could focus on synthesizing this compound and studying its properties and potential applications.
Propiedades
IUPAC Name |
1-benzyl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c29-23-19-13-7-8-14-20(19)27(15-17-9-3-1-4-10-17)24(30)28(23)16-21-25-22(26-31-21)18-11-5-2-6-12-18/h1-14H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZVTKWBGXZKIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

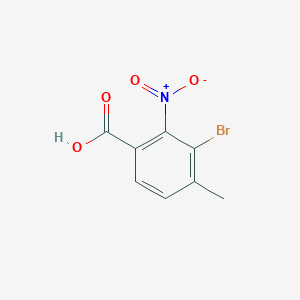
![2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiazole-4-carboxamide](/img/structure/B2861475.png)
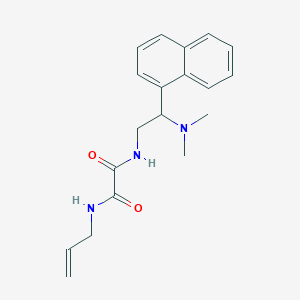
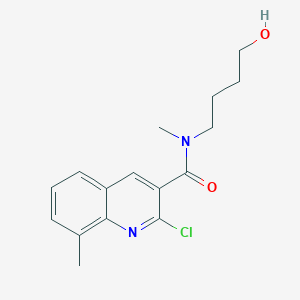
![5-chloro-N-[2-(3-chlorophenoxy)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2861484.png)
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide](/img/structure/B2861485.png)
![5'-Chloro-1'-(2-methoxybenzyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2861487.png)
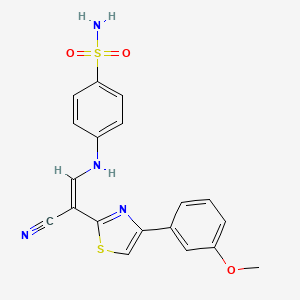
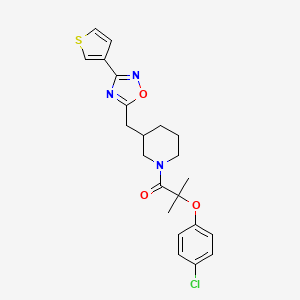
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2861492.png)
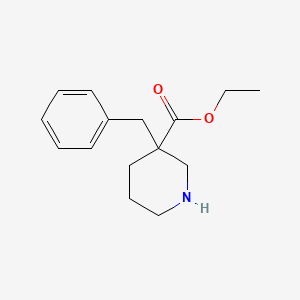
![2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2861494.png)
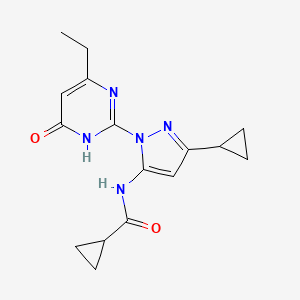
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2861496.png)